6-hydroxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-8-14(19-10-20-15)17(25)18-6-7-22-11-21-13(9-16(22)24)12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,18,25)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHYTTOSYXMYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-hydroxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula: C17H15N5O3
- Molecular Weight: 337.339 g/mol
- IUPAC Name: 6-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1H-pyrimidine-4-carboxamide
Antiviral Properties
Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against herpes and retroviruses. A study highlighted that certain analogs demonstrated significant activity against these viruses, suggesting that modifications to the core structure can enhance antiviral efficacy.
Anticancer Activity
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation at micromolar concentrations. For example, derivatives with specific substitutions demonstrated IC50 values ranging from 2.2 to 5.3 μM against several cancer types, including breast and colon cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 3.7 |
| Compound B | MCF7 | 4.0 |
| Compound C | A549 | 2.2 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cell proliferation and viral replication. Specifically, it has been suggested that the compound may act as a competitive inhibitor of certain kinases and proteases that are critical for these processes .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Antiviral Activity : A study conducted on various derivatives showed that those with hydroxyl substitutions exhibited enhanced activity against herpes simplex virus type 1 (HSV-1). The most effective derivative had an IC50 value of 0.5 μM, demonstrating a significant therapeutic window.
- Anticancer Efficacy : In a comparative study involving multiple cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. Cells treated with the compound exhibited increased levels of cleaved caspase-3 and PARP, indicating that it triggers programmed cell death effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Phenyl vs. Thiophene
A key analog, 6-hydroxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide (), replaces the phenyl group with a thiophene ring. Structural differences include:
- Solubility : Thiophene’s polarity may enhance aqueous solubility but reduce lipophilicity, impacting membrane permeability.
- Ring System: The analog uses a pyridazinone core (two adjacent nitrogen atoms) instead of pyrimidinone (nitrogens separated by one carbon), affecting hydrogen-bonding geometry.
Table 1: Substituent and Ring System Comparison
Carboxamide Derivatives with Thieno-Pyrimidine Cores
highlights 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides, which share a carboxamide group but differ in core structure:
- Core Modifications: A thieno[2,3-d]pyrimidine scaffold with a thioxo group and tetrahydro ring system.
- Substituent Impact : The thioxo group (C=S) may increase metabolic stability compared to the target compound’s hydroxy group (C–OH), though this could reduce hydrogen-bonding capacity.
- Synthetic Routes : These derivatives are synthesized via cyclization and substitution reactions, differing from the target compound’s likely coupling-based synthesis.
Table 2: Core and Functional Group Variations
Linker and Flexibility Considerations
The target compound’s ethyl linker between pyrimidinone and carboxamide groups provides conformational flexibility, which may enhance binding to dynamic enzyme active sites. In contrast, analogs with rigid linkers (e.g., direct aryl-aryl bonds) might exhibit stronger entropic penalties during binding but improved specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
